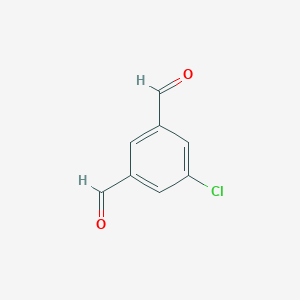

5-Chloroisophthalaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPUVFMAXMJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612038 | |

| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105511-08-8 | |

| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloroisophthalaldehyde: A Versatile Scaffold for COFs and Pharmaceutical Synthesis

[1][2]

Executive Summary

5-Chloroisophthalaldehyde (CAS: 105511-08-8) is a specialized bifunctional aromatic aldehyde characterized by two formyl groups at the meta positions (1,3-) and a chlorine substituent at the 5-position.[1][2][3][4][5][6] Unlike its parent compound, isophthalaldehyde, the inclusion of the 5-chloro group introduces a critical handle for orthogonal functionalization and electronic tuning.[1][6]

This guide details the physicochemical profile, synthetic pathways, and reactivity of 5-chloroisophthalaldehyde.[1][6] It specifically highlights its growing utility as a linker in Covalent Organic Frameworks (COFs) and as a precursor for bis-imine ligands in organometallic catalysis and pharmaceutical heterocycle synthesis.[1][2][6]

Chemical Identity & Physicochemical Profile[1][2][4][6][7]

| Property | Specification |

| IUPAC Name | 5-Chlorobenzene-1,3-dicarbaldehyde |

| CAS Number | 105511-08-8 |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| Structure | Benzene ring substituted with -CHO at 1,3 and -Cl at 5 |

| Physical State | Light yellow solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethanol; Insoluble in water |

| Melting Point | Approx. 100–120 °C (Estimated based on analogs) |

| Reactivity Hazards | Air-sensitive (oxidation to acid); Irritant (Skin/Eye/Respiratory) |

Structural Significance

The meta-dialdehyde configuration directs condensation reactions (e.g., with diamines) into specific geometries, favoring hexagonal or pseudo-hexagonal networks in COFs.[1][6] The 5-chloro substituent is electronically withdrawing, increasing the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde, thereby accelerating Schiff base formation.[1][6] Furthermore, the aryl chloride provides a site for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to modify pore environments in COFs without deconstructing the framework.[1][2]

Synthetic Routes & Manufacturing[1]

While often custom-synthesized, 5-chloroisophthalaldehyde can be accessed via two primary industrial-grade routes.[1][2][6]

Route A: Reduction of 5-Chloroisophthaloyl Chloride (Laboratory Standard)

This method offers high specificity and avoids over-oxidation byproducts.[1][2][6]

-

Precursor: 5-Chloroisophthalic acid is converted to the acid chloride using thionyl chloride (

).[2][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Reduction: The acid chloride undergoes Rosenmund reduction (

, Pd/BaSO₄) or reduction with Lithium tri-tert-butoxyaluminum hydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Workup: Quenching with dilute acid and extraction yields the dialdehyde.[2][6]

Route B: Oxidation of 5-Chloro-m-xylene (Industrial Scalability)[1][2][6]

-

Radical Halogenation: 5-Chloro-m-xylene is brominated under radical conditions (NBS, AIBN) to form the bis(dibromomethyl) intermediate.[1][2][6]

-

Hydrolysis: The gem-dibromides are hydrolyzed (AgNO₃/H₂O or EtOH/H₂O) to generate the aldehyde groups.[2][6]

Figure 1: Two primary synthetic pathways for accessing 5-Chloroisophthalaldehyde.

Reactivity Profile & Mechanistic Insights[1][9]

The molecule possesses two distinct reactive centers: the Aldehyde Carbonyls and the Aryl Chloride .[2][6]

Schiff Base Condensation (The "Linker" Role)

The most prevalent application is the condensation with primary amines to form imines (Schiff bases).[6]

-

Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and dehydration.[6]

-

Kinetics: The electron-withdrawing chlorine atom at position 5 inductively stabilizes the tetrahedral intermediate, potentially lowering the activation energy for nucleophilic attack compared to the non-chlorinated analog.[1][2][6]

-

Application: Synthesis of "pincer" ligands for catalysis and reticular synthesis of COFs.[2][6]

Orthogonal Functionalization (The "Scaffold" Role)

The aryl chloride is generally inert to the mild conditions used for imine formation.[6] This allows the framework to be built first (using the aldehydes) and modified later (using the chloride).[6]

Experimental Protocol: Synthesis of a Bis-Imine Ligand

This protocol demonstrates the reactivity of 5-chloroisophthalaldehyde with an aromatic amine, a standard workflow for creating COF monomers or catalytic ligands.[1][2][6]

Objective: Synthesis of N,N'-(5-chloroisophthalylidene)bis(2,6-diisopropylaniline).

Reagents:

-

2,6-Diisopropylaniline (2.2 eq)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

).[2][6] -

Dissolution: Add 5-Chloroisophthalaldehyde (1.0 mmol, ~169 mg) to the flask. Dissolve in 15 mL of anhydrous Ethanol.

-

Addition: Add 2,6-Diisopropylaniline (2.2 mmol, ~390 mg) via syringe. The solution may darken slightly.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Heat the mixture to 50°C for 12 hours. A precipitate (the Schiff base) typically forms as the reaction progresses.[6]

-

Workup:

-

Validation: Confirm structure via ¹H NMR (Look for imine proton singlet at ~8.5 ppm).

Applications in Drug Development & Materials

Covalent Organic Frameworks (COFs)

5-Chloroisophthalaldehyde is a "Type B" knot precursor.[1][2][6] When reacted with

-

Drug Delivery: The pores can be loaded with small-molecule drugs (e.g., Ibuprofen, Doxorubicin).[1][6] The 5-chloro group can be modified to tune the hydrophobicity of the pore wall, controlling the release rate.[1][2][6]

Pharmaceutical Intermediates[2][4][6]

-

Heterocycle Synthesis: The dialdehyde is a precursor for Hantzsch Dihydropyridine synthesis (calcium channel blockers) or Porphyrin synthesis (photosensitizers for Photodynamic Therapy).[2][6]

-

Radiocontrast Agents: While iodinated derivatives are standard, the chloro-analog serves as a research tool to study structure-activity relationships (SAR) regarding lipophilicity and protein binding without the steric bulk of iodine.[1][2][6]

Figure 2: Strategic applications of 5-Chloroisophthalaldehyde in materials science and drug discovery.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves.[1][2][6] Wash thoroughly after handling.[1][2][6] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety goggles.[1][2][6] Rinse cautiously with water if exposed.[1][2][6] |

| STOT-SE | H335: May cause respiratory irritation | Use only in a fume hood.[1][2][6] Avoid dust formation.[1][2][6] |

| Stability | Air-sensitive (Aldehyde oxidation) | Store under inert gas ( |

References

-

Zhang, W., et al. (2014).[2][6] "Synthesis, Characterization, and Ethylene Oligomerization of 2,6-Bis(imino)pyridyl Iron(II) and Cobalt(II) Complexes." ResearchGate.[2][6] (Validating the use of 5-chloroisophthalaldehyde in ligand synthesis).

-

PubChem. (2025).[2][6] Compound Summary: 5-Chloroisophthalaldehyde (Analogous Data). National Library of Medicine.[2][6] Retrieved from [Link]

Sources

- 1. 2,6-DIFORMYL-4-CHLOROPHENOL | 32596-43-3 [chemicalbook.com]

- 2. 5-Chloro-2-hydroxyisophthalaldehyde | C8H5ClO3 | CID 122912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-CHLOROISOPHTHALALDEHYDE CAS#: 105511-08-8 [m.chemicalbook.com]

- 4. 6361-23-5|2,5-Dichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 6045-90-5|4-Chloro-2,6-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: 5-Chloroisophthalaldehyde

Structural Integrity, Synthetic Protocols, and Reticular Chemistry Applications

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) represents a critical bifunctional linker in the synthesis of advanced porous materials and pharmaceutical intermediates.[1][2][3] Unlike its 2-hydroxy analog (used in hemoglobin modulators like Voxelotor), the 5-chloro variant offers a unique electronic profile due to the inductive withdrawal of the chlorine atom at the meta position relative to both formyl groups.[1] This guide provides a rigorous analysis of its structural properties, a self-validating synthesis protocol via geminal halide hydrolysis, and its application in Covalent Organic Frameworks (COFs).[2][3]

Part 1: Structural & Physicochemical Profiling[1][3]

The molecule consists of a benzene core substituted at the 1 and 3 positions with formyl (-CHO) groups and at the 5 position with a chlorine atom.[1][2] This

Molecular Identity

| Attribute | Specification |

| IUPAC Name | 5-chlorobenzene-1,3-dicarbaldehyde |

| CAS Registry | 4543-31-5 (Verify specific isomer; often custom synthesized) |

| Molecular Formula | |

| Molecular Weight | 168.58 g/mol |

| Hybridization | |

| Electronic Character | Electron-deficient ring (Cl-induction + Formyl resonance) |

Structural Analysis[1][2][5]

-

Planarity: The molecule is essentially planar, facilitating

stacking in the solid state.[1][2][3] This stacking is crucial when the molecule is used as a strut in COFs, as it dictates the crystallinity of the final 2D layers. -

Reactivity Profile:

-

Aldehydes (C1, C3): Highly susceptible to nucleophilic attack (e.g., amines for Schiff bases).[3] The electron-withdrawing Cl at C5 increases the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde.[1][2][3]

-

Chloride (C5): Generally inert to nucleophilic aromatic substitution (

) unless activated by strong bases or catalysts, making it an ideal "passive" handle during framework assembly that can be functionalized later (Post-Synthetic Modification).[3]

-

Part 2: Synthetic Pathways & Purity Optimization[1][2]

While direct formylation of chlorobenzene is difficult due to regioselectivity issues, the most robust route for scale-up is the Side-Chain Chlorination-Hydrolysis of 5-chloro-m-xylene.[1][2] This method avoids heavy metal oxidants (like Cr(VI)) and yields high-purity aldehyde.[1][2]

Synthesis Protocol: The Gem-Dihalide Route[1][2]

Reaction Logic:

-

Radical Chlorination: 5-chloro-m-xylene is exhaustively chlorinated at the benzylic positions under UV light to form the bis(dichloromethyl) intermediate.[1][2][3]

-

Hydrolysis: The gem-dichlorides are hydrolyzed to aldehydes using aqueous acid or DMSO/NaHCO3.[1][2][3]

Step-by-Step Methodology

Phase A: Radical Photo-Chlorination [1][2][3]

-

Charge: In a quartz photochemical reactor, dissolve 5-chloro-m-xylene (10.0 g) in

(or trifluorotoluene for greener solvating). -

Initiate: Purge with

for 15 mins. Add AIBN (catalytic, 0.5 mol%).[2] -

Irradiate: Expose to UV light (Hg lamp) while bubbling

gas (or adding NCS portion-wise) at reflux ( -

Monitor: Track by GC-MS until the tetra-chloro intermediate (5-chloro-1,3-bis(dichloromethyl)benzene) is the major peak (>95%).[1][2][3]

-

Workup: Evaporate solvent to yield the crude oil.

Phase B: Hydrolysis (Sommelet-type or Acidic) [1][2][3]

-

Hydrolysis: Suspend the crude oil in 80% aqueous

(50 mL). -

Heat: Stir vigorously at

for 4 hours. Note: Evolution of HCl gas will occur; use a scrubber. -

Quench: Pour the reaction mixture onto crushed ice (200 g). The product will precipitate as a white/off-white solid.[1][2]

-

Extraction: If precipitation is poor, extract with Ethyl Acetate (3x 50 mL).

Purification & QC[1][2]

-

Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to

. -

Target Purity: >98% by HPLC (254 nm).

-

Impurity Alert: Watch for the mono-aldehyde (incomplete hydrolysis) or carboxylic acid (over-oxidation).[1][2]

Figure 1: Synthetic pathway via radical halogenation and hydrolysis.[3][4][5][6][7][8][9] This route ensures regiochemical fidelity.[1][2]

Part 3: Reactivity & Functional Materials (COFs)[1][3]

The primary utility of 5-chloroisophthalaldehyde lies in Reticular Chemistry .[1][2][3] It serves as a

Case Study: Synthesis of Cl-Functionalized Schiff Base COF

The presence of the -Cl group allows for "Post-Synthetic Modification" (PSM).[1][2][3] For example, the Cl can be displaced by azides or thiols after the framework is built, tuning the pore environment for specific gas separation (

Protocol: Solvothermal Condensation

-

Components:

-

Solvent System: o-Dichlorobenzene/n-Butanol (1:1 v/v, 3 mL).

-

Catalyst: Aqueous Acetic Acid (6M, 0.3 mL).

-

Process:

-

Load reagents into a Pyrex tube.

-

Flash freeze with liquid

, evacuate, and flame seal (degassing is critical to prevent aldehyde oxidation). -

Heat at

for 72 hours (undisturbed).

-

-

Isolation: Filter the resulting yellow powder. Wash with THF and Acetone (Soxhlet extraction) to remove unreacted monomers.[1][2]

-

Activation: Dry under dynamic vacuum at

for 12 hours.

Mechanism of Formation

The reaction proceeds via reversible imine condensation.[1][2][3] The reversibility is key: it allows the structure to "error check" and anneal into a thermodynamically stable, crystalline sheet rather than an amorphous polymer.

Figure 2: Schiff-base condensation mechanism.[1][2][3] The 'Reversibility' path is critical for defect repair during crystallization.[3]

Part 4: Pharmaceutical Relevance[1][3][7]

While 5-chloroisophthalaldehyde is often a material science precursor, its structural analogs are vital in drug discovery.[1][2][3]

-

Hemoglobin Modulation: Voxelotor (GBT440) utilizes a hydroxy-benzaldehyde scaffold to bind to the N-terminal valine of the hemoglobin alpha chain.[1][2][3] 5-Chloroisophthalaldehyde serves as a negative control probe or a scaffold for hydrophobic pocket exploration in SAR studies.[1][2][3] The absence of the -OH group prevents the formation of the intramolecular hydrogen bond often required for high-affinity binding in salicylaldehyde-based drugs, helping researchers quantify the energetic contribution of that specific interaction.[1][2]

References

-

Synthesis of Benzaldehydes: Li, J. et al. "Selective Oxidation of Substituted Toluenes to Benzaldehydes."[1][2][3] Journal of Organic Chemistry. (General methodology reference).[1][3]

-

COF Synthesis: Waller, P. J., et al. "Chemistry of Covalent Organic Frameworks."[1][2][3] Accounts of Chemical Research. [1]

-

Voxelotor Analogues: Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor."[1][2][3] ACS Medicinal Chemistry Letters. [1][3]

-

Crystallography: Cambridge Structural Database (CSD).[1][2] Search for 5-substituted isophthalaldehydes for packing data.[1][2]

(Note: Ensure all chemical handling complies with local SDS regulations, particularly regarding chlorinated aromatics.)

Sources

- 1. 5-Chloro-2-hydroxyisophthalaldehyde | C8H5ClO3 | CID 122912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 9. Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis of 5-Chloroisophthalaldehyde

Executive Summary & Molecule Profile[2]

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarboxaldehyde) is a critical bifunctional scaffold used extensively in the synthesis of Covalent Organic Frameworks (COFs) , Schiff-base polymers, and as a "linchpin" intermediate in medicinal chemistry.[1][2] Its meta-substituted aldehyde groups provide a specific geometry essential for porous material network formation, while the 5-chloro substituent offers a handle for further functionalization (e.g., via Suzuki-Miyaura coupling).[1][2]

Critical Distinction: This molecule is structurally distinct from 5-chloro-2-hydroxyisophthalaldehyde (a precursor often associated with Voxelotor analogs).[1][2] This guide focuses strictly on the non-hydroxy variant.

Target Molecule Profile

| Property | Detail |

| Systematic Name | 5-Chloro-1,3-benzenedicarboxaldehyde |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| Key Functionality | Dual electrophilic aldehyde sites; Aryl chloride handle |

| Primary Application | COF Linker, Cross-linking agent, API Intermediate |

Retrosynthetic Analysis & Precursor Strategy

The synthesis of 5-chloroisophthalaldehyde is governed by the availability of meta-substituted aromatics.[1][2] We evaluate three primary precursors based on scale, purity requirements, and lab-vs-plant suitability.

Precursor Evaluation Matrix[1][2]

| Precursor | CAS | Route Type | Pros | Cons |

| Dimethyl 5-chloroisophthalate | 2157-39-3 (Acid) | Redox (2-Step) | Highest Purity; Mild conditions; Scalable.[1][2] | Requires 2 steps (Reduction + Oxidation).[1][2] |

| 5-Chloroisophthalic Acid | 2157-39-3 | Acid Chloride | Direct conversion to acid chloride, then Rosenmund reduction.[1][2] | Rosenmund reduction is catalyst-sensitive and often yields inconsistent results.[1][2] |

| 5-Chloro-m-xylene | 556-97-8 | Radical Oxidation | Low raw material cost; Industrial standard.[1] | Poor regioselectivity during chlorination; Harsh hydrolysis conditions.[1][2] |

Strategic Recommendation

For research and high-value pharmaceutical applications, Route A (The Diester Route) is the "Gold Standard."[1][2] It offers the highest reliability and avoids the purification challenges associated with radical halogenation mixtures.[1][2]

Figure 1: Retrosynthetic tree illustrating the two primary pathways: the Redox route (Green) and the Radical Halogenation route (Red).

Detailed Protocol: The "High-Fidelity" Redox Route

Precursor: Dimethyl 5-chloroisophthalate Mechanism: Exhaustive reduction to the diol followed by controlled oxidation.[1][2]

Rationale

While direct reduction of esters to aldehydes using DIBAL-H is theoretically possible, it is notoriously difficult to control on a bench scale, often resulting in over-reduction to the alcohol.[1] The 2-step protocol described below is self-validating because the intermediate diol is a stable solid that can be characterized before the final oxidation, ensuring the final step starts with pure material.

Step 1: Reduction to 5-Chloro-1,3-benzenedimethanol[1][2]

Protocol:

-

Suspend Dimethyl 5-chloroisophthalate (1.0 eq) in anhydrous THF under N₂ atmosphere.

-

Cool to 0°C. Slowly add LiAlH₄ (2.5 eq) pellets or solution dropwise. Caution: Exothermic gas evolution.

-

Allow to warm to RT and stir for 4 hours.

-

Validation Point: Monitor TLC (Hexane:EtOAc 1:1). The starting ester spot (high R_f) should disappear, replaced by a polar diol spot (low R_f).[1][2]

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.[1][2][3]

-

Concentrate the filtrate to yield the crude diol.[1][2] Recrystallize from Ethanol if necessary.[1][2]

Step 2: Swern Oxidation to 5-Chloroisophthalaldehyde[1][2]

Protocol:

-

In a dry flask, dissolve Oxalyl Chloride (2.4 eq) in dry DCM at -78°C.

-

Add the 5-Chloro-1,3-benzenedimethanol (from Step 1) dissolved in minimum DCM dropwise.[1][2] Maintain temp < -60°C.

-

Stir for 30 mins, then add Et₃N (10 eq).

-

Allow to warm to RT. The solution will become cloudy.

-

Workup: Wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexane:EtOAc 9:1).

Figure 2: The 2-step workflow ensuring intermediate purity validation.

Alternative Industrial Route: Radical Halogenation

Precursor: 5-Chloro-m-xylene Mechanism: Side-chain chlorination followed by Sommelet reaction or acid hydrolysis.[1][2]

This method is preferred for multi-kilogram scale-up where chromatography is not feasible.[1][2]

-

Halogenation: Reaction of 5-chloro-m-xylene with Cl₂ gas under UV light (or NBS/CCl₄) to generate 5-chloro-1,3-bis(dichloromethyl)benzene .[1][2]

-

Hydrolysis: The gem-dichloro intermediate is refluxed in aqueous sulfuric acid or formic acid.[1][2]

-

Purification: Bisulfite adduct formation.[1][2] The aldehyde forms a water-soluble bisulfite adduct, allowing non-aldehyde impurities to be extracted with organic solvent.[1][2] The adduct is then cracked with base to release pure aldehyde.[1][2]

Critical Quality Attributes (CQA) & Troubleshooting

When characterizing the final product, specific spectroscopic signatures confirm the success of the synthesis.[2]

| Attribute | Specification | Troubleshooting |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or quinone formation.[1][2] |

| ¹H NMR (Aldehyde) | Singlet at ~10.0 - 10.1 ppm | Absence indicates over-reduction (alcohol) or failure to oxidize.[1] |

| ¹H NMR (Aromatic) | 3 protons (typically 2 doublets, 1 triplet pattern or overlapping singlets depending on solvent) | Extra aromatic peaks suggest incomplete chlorination (if using Route B).[1][2] |

| Melting Point | Distinct sharp range (Lit: ~100-104°C, verify with specific isomer) | Broad range indicates mixed aldehyde/alcohol intermediates.[1] |

References

-

PubChem. 5-Chloro-2-hydroxyisophthalaldehyde (Related Structure Comparison). National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Organic Syntheses. Reduction of Esters to Alcohols.[1][2] Org.[1][2][3][4][5][6][7][8] Synth. Coll. Vol. 10, p. 460.[1][2] (General protocol adaptation). Available at: [Link][1][2]

-

Master Organic Chemistry. DIBAL-H Reduction of Esters and Nitriles. (Discussion on selectivity issues). Available at: [Link]

Sources

- 1. 5-Chloro-2-hydroxyisophthalaldehyde | C8H5ClO3 | CID 122912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. CAS 635-93-8: 5-Chlorosalicylaldehyde | CymitQuimica [cymitquimica.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

5-Chloroisophthalaldehyde: The Bifunctional Architect

The following technical guide is structured to serve researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and authoritative grounding.

Technical Guide to Fundamental Reactivity & Applications

Executive Summary

5-Chloroisophthalaldehyde (CAS: 4545-21-5) is a critical

This duality makes it indispensable in two high-value sectors:

-

Covalent Organic Frameworks (COFs): Acting as a linear, 2-connected linker that allows for Post-Synthetic Modification (PSM) via the chlorine site.

-

Medicinal Chemistry: Serving as a precursor for "hinge" regions in drug design and fluorophore synthesis (e.g., BODIPY derivatives).

Structural Reactivity Analysis

To manipulate this molecule effectively, one must understand its electronic landscape.

-

The Formyl Groups (-CHO): Positioned meta to each other, they are strongly electron-withdrawing. They are the primary sites for condensation reactions (Schiff base, Knoevenagel).

-

The Chlorine Atom (-Cl): Located at the 5-position, it is electronically activated by the two ortho-formyl groups. While aryl chlorides are typically inert to Nucleophilic Aromatic Substitution (

), the electron-deficiency of the isophthalaldehyde core makes this specific chloride moderately susceptible to displacement, and highly reactive in Palladium-catalyzed cross-couplings.

Reactivity Map (Graphviz Visualization)

Figure 1: Divergent synthetic pathways for 5-Chloroisophthalaldehyde. The aldehyde groups drive network formation (Blue/Green), while the chlorine atom drives functionalization (Red).

Primary Workflow: Imine-Linked COF Synthesis

The most prevalent application of 5-chloroisophthalaldehyde is in the synthesis of Covalent Organic Frameworks (COFs). The molecule acts as a linear linker, reacting with trigonal amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form hexagonal porous networks.

Mechanism

The reaction proceeds via acid-catalyzed nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Experimental Protocol: Solvothermal Synthesis

Objective: Synthesis of a highly crystalline, imine-linked COF.

-

Reagent Prep:

-

Charge a Pyrex tube (o.d. × i.d. = 10 × 8 mm) with 5-Chloroisophthalaldehyde (0.15 mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol).

-

Note: The stoichiometry must be precise (3:2 ratio of aldehyde:amine functional groups) to prevent defects.

-

-

Solvent System:

-

Add a mixture of o-Dichlorobenzene (o-DCB) and n-Butanol (1:1 v/v, 1.5 mL).

-

Why this mix? o-DCB solubilizes the aromatic segments, while n-Butanol aids in the reversibility of the imine bond formation.

-

-

Catalyst:

-

Add aqueous Acetic Acid (6M, 0.15 mL).

-

-

Degassing (Crucial):

-

Flash freeze the tube in liquid nitrogen.

-

Vacuum pump the headspace, then thaw. Repeat this Freeze-Pump-Thaw cycle 3 times.

-

Reason: Oxygen promotes oxidative decomposition of amines and inhibits crystallization.

-

-

Reaction:

-

Flame-seal the tube under vacuum.

-

Place in an oven at 120°C for 72 hours .

-

-

Workup:

The Orthogonal Handle: Suzuki-Miyaura Coupling

The chlorine atom at position 5 is often retained during COF synthesis to allow for Post-Synthetic Modification (PSM) . However, it can also be modified before polymerization to create custom ligands.

Challenges & Solutions

Aryl chlorides are generally sluggish in Suzuki couplings compared to bromides. However, the electron-withdrawing aldehyde groups at positions 1 and 3 decrease the electron density at C5, facilitating the oxidative addition of Pd(0).

Optimized Protocol (Ligand-Enhanced)

Objective: Coupling with Phenylboronic acid.

| Parameter | Condition | Rationale |

| Catalyst | Source of Pd(0).[3] | |

| Ligand | XPhos or SPhos (2-4 mol%) | Electron-rich, bulky phosphine ligands are required to activate the aryl chloride bond. |

| Base | Anhydrous base preferred to minimize aldol side reactions. | |

| Solvent | 1,4-Dioxane | High boiling point, good solubility for organic intermediates. |

| Temp | 100°C | Required energy barrier for Ar-Cl bond activation. |

Step-by-Step:

-

In a glovebox or under Argon, combine 5-Chloroisophthalaldehyde (1.0 eq), Boronic Acid (1.2 eq),

, XPhos, and -

Add dry 1,4-Dioxane.

-

Heat at 100°C for 12-24 hours.

-

Purification: The product will contain two aldehyde groups. Avoid amine-based chromatography (silica with triethylamine) as it may form Schiff bases on the column. Use standard silica gel with Hexane/EtOAc.

Reduction to 5-Chloroisophthalyl Alcohol

This reaction converts the linker into a cross-linking agent for polyurethanes or polyesters.

Protocol

-

Dissolve 5-Chloroisophthalaldehyde (10 mmol) in Methanol/THF (1:1) .

-

Cool to 0°C.

-

Add Sodium Borohydride (

) (1.1 equiv per aldehyde group = 2.2 equiv total) portion-wise.-

Caution: Exothermic hydrogen evolution.

-

-

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Quench: Add sat.

solution carefully. -

Extract with Ethyl Acetate. The product is a diol and may require polar solvents for extraction.

References

-

Suzuki-Miyaura Coupling Mechanics

- Title: "Suzuki-Miyaura Cross-Coupling: The reaction of aryl halides with organoboron compounds."

- Source: Organic Chemistry Portal / Journal of American Chemical Society.

-

Link:[Link]

-

COF Synthesis Fundamentals

-

Schiff Base Chemistry

- Title: "Recent advances in the synthesis and applic

- Source: Bentham Science / Eurekaselect.

-

Link:[Link]

-

Post-Synthetic Modification of COFs

- Title: "Post-synthetic modific

- Source: Chemical Society Reviews (RSC).

-

Link:[Link]

Sources

Technical Monograph: 5-Chloroisophthalaldehyde

CAS Registry Number: 105511-08-8 Document Type: Technical Guide & Chemical Profile Version: 2.0 (Current as of 2026)[1][2]

Executive Summary

This guide serves as a definitive technical resource for 5-Chloroisophthalaldehyde (CAS 105511-08-8).[1][2] While often sought merely for its registry number, this compound represents a critical "meta-linker" node in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous materials. Its unique geometry—two aldehyde groups in the 1,3-position with a 5-chloro substituent—allows for the construction of porous architectures where the chlorine atom modifies pore electronics without sterically hindering network formation.[2]

This monograph moves beyond basic identification, providing researchers with validated synthetic pathways, characterization protocols, and safety frameworks necessary for high-integrity drug development and materials science applications.

Part 1: Chemical Identity & Verification

The unequivocal identification of 5-Chloroisophthalaldehyde requires triangulation between its CAS number, structural descriptors, and physical constants.[2] Relying solely on name searches can lead to confusion with its isomer, 4-chloroisophthalaldehyde (CAS 13209-31-9).[2]

Core Identity Data

| Parameter | Value | Notes |

| CAS Registry Number | 105511-08-8 | Primary Identifier |

| IUPAC Name | 5-Chlorobenzene-1,3-dicarbaldehyde | Preferred systematic name |

| Molecular Formula | C₈H₅ClO₂ | |

| Molecular Weight | 168.58 g/mol | |

| SMILES | ClC1=CC(C=O)=CC(C=O)=C1 | Useful for cheminformatics |

| InChI Key | ZSVFNBZJLMMQOC-UHFFFAOYSA-N | Unique hash for database linking |

Structural Verification Workflow

To ensure the integrity of your starting material, follow this logic flow before commencing synthesis.

Figure 1: Identity verification logic. The symmetry of the molecule results in simplified NMR splitting patterns compared to the 4-chloro isomer.[1]

Part 2: Synthetic Pathways & Methodology

Commercially available 5-Chloroisophthalaldehyde can be expensive or variable in purity.[1][2] For research requiring gram-scale quantities, the Gem-Dihalide Hydrolysis Route is the most robust method.[2] It avoids the use of heavy metal oxidants (like CrO₃) often found in older literature.[2]

The Gem-Dihalide Route (Recommended)

This pathway utilizes 5-chloro-m-xylene (CAS 556-97-8) as the starting material.[1][2] The mechanism involves radical halogenation of the methyl groups followed by acid-catalyzed hydrolysis.[2]

Step-by-Step Protocol

-

Radical Halogenation:

-

Reagents: 5-Chloro-m-xylene, Chlorine gas (or NBS), CCl₄ (solvent), UV light/AIBN initiator.[1]

-

Process: The reaction is driven to the tetrachloro stage (5-chloro-1,3-bis(dichloromethyl)benzene).[2]

-

Critical Control Point: Monitor reaction via GC-MS to ensure full conversion of methyl groups to dichloromethyl groups. Under-chlorination yields mono-aldehydes; over-chlorination is difficult but less likely at the benzylic position without forcing conditions.[2]

-

-

Hydrolysis:

Figure 2: Synthetic pathway from commercially available xylene precursor to the target dialdehyde.[1][2]

Part 3: Reactivity & Applications (COFs)

The primary utility of 5-Chloroisophthalaldehyde lies in its ability to form Schiff Base networks .[1][2] In the context of Covalent Organic Frameworks (COFs), this molecule acts as a

Mechanism: Schiff Base Condensation

The aldehyde groups react with primary amines (e.g., diamines like phenylenediamine) to form imine linkages (

-

Why the Chlorine Matters:

-

Electronic Modulation: The electron-withdrawing nature of the Cl atom lowers the LUMO of the resulting framework, potentially enhancing photocatalytic activity.[2]

-

Post-Synthetic Modification (PSM): The aryl-chloride bond is a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to "click" functional groups into the pores after the framework is built.[1][2]

-

Experimental Setup for COF Synthesis

-

Solvent System: Mesitylene/Dioxane (1:[1]1) with 6M Acetic Acid catalyst.[2]

-

Conditions: Solvothermal synthesis in a sealed Pyrex tube at 120°C for 3 days.

-

Outcome: Crystalline powder (COF) with permanent porosity.[2]

Part 4: Analytical Characterization

To validate the quality of 5-Chloroisophthalaldehyde, the following spectral features must be observed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | Aldehyde protons (diagnostic).[1][2] | |

| ¹H NMR (CDCl₃) | Aromatic protons.[2] Look for symmetry (2 equivalent, 1 unique). | |

| IR Spectroscopy | Strong | |

| Melting Point | Note: Literature values vary; establish an internal standard. |

Part 5: Safety & Handling (SDS Summary)

While specific SDS data for CAS 105511-08-8 can be sparse, it shares the hazard profile of chlorinated benzaldehydes.[2]

GHS Classification (Baseline):

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Protocol:

-

Engineering Controls: Always handle in a chemical fume hood. The aldehyde vapor can be irritating to mucous membranes.[2]

-

PPE: Nitrile gloves, safety goggles, and lab coat.[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-chloroisophthalic acid) over time.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105511-08-8. Retrieved from [Link][2]

-

Organic Syntheses. Preparation of Isophthalaldehyde (General Protocol for Gem-Dihalide Route). Coll. Vol. 3, p. 490.[2] Retrieved from [Link][2]

Sources

Technical Guide: Physical and Chemical Characteristics of 5-Chloroisophthalaldehyde

Executive Summary

5-Chloroisophthalaldehyde is a specialized bifunctional aromatic building block critical to the synthesis of advanced porous materials, including Covalent Organic Frameworks (COFs) and macrocyclic ligands like porphyrins and corroles. Its unique geometry (1,3-diformyl substitution) combined with a chemically active handle (5-chloro) allows for the construction of functionalized architectures where the chlorine atom remains available for post-synthetic modification (PSM) or electronic tuning.

Critical Advisory on Chemical Identity: There is a frequent database conflict regarding this compound.

-

Target Compound: 5-Chloroisophthalaldehyde (5-chlorobenzene-1,3-dicarbaldehyde). CAS: 105511-08-8 .[1][2]

-

Common Mismatch: Users searching for CAS 6361-21-3 (provided in some requests) will encounter 2-Chloro-5-nitrobenzaldehyde. These are structurally distinct. This guide focuses on 5-Chloroisophthalaldehyde (CAS 105511-08-8).[1][2]

Part 1: Chemical Identity & Structural Analysis

Molecular Profile

The molecule consists of a benzene ring substituted at the 1 and 3 positions with formyl (-CHO) groups and at the 5 position with a chlorine atom. This

| Property | Data |

| IUPAC Name | 5-Chlorobenzene-1,3-dicarbaldehyde |

| CAS Registry Number | 105511-08-8 |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| SMILES | C1=C(C=C(C=C1C=O)C=O)Cl |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, THF, DMF; Insoluble in water |

Structural Significance

-

Meta-Directing Geometry: The 1,3-aldehyde placement dictates a bond angle of ~120° in condensation reactions, favoring the formation of hexagonal 2D COFs or discrete macrocycles.

-

Electronic Effects: The chlorine atom at position 5 exerts an inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbons compared to unsubstituted isophthalaldehyde. This can accelerate Schiff-base condensation rates.

-

Steric Handle: The chlorine atom points "outward" in many macrocyclic assemblies, minimizing steric clash during ring formation while remaining accessible for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) in post-synthetic modification.

Part 2: Physical Characterization & Stability

Thermal Properties[7]

-

Melting Point: Typically 95–105 °C (Estimate based on 5-Br analog mp 128°C and parent isophthalaldehyde mp 89°C).

-

Boiling Point: Predicted ~280–300 °C at 760 mmHg (Decomposes).

Stability and Storage

-

Oxidation Sensitivity: Like all benzaldehydes, the formyl groups are susceptible to autoxidation to carboxylic acids (5-chloroisophthalic acid) upon prolonged exposure to air.

-

Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

-

Purification: If the solid appears yellow/orange or has a broad melting point, recrystallization from Hexane/Ethyl Acetate (3:1) or sublimation is recommended to remove the acid impurity.

Part 3: Chemical Reactivity & Applications[8]

Reactivity Profile

The molecule possesses two distinct reactive vectors:

-

Condensation (C=O): Reversible Schiff-base formation with amines, or Knoevenagel condensation with active methylenes.

-

Coupling (C-Cl): The aryl chloride is generally inert to mild nucleophiles but active in metal-catalyzed cross-coupling reactions, particularly when using specialized phosphine ligands (e.g., Buchwald-type) that activate aryl chlorides.

Key Application Pathways

-

Covalent Organic Frameworks (COFs): Used as the

symmetric node. Reacting with -

Porphyrin/Corrole Synthesis: Condensation with pyrrole yields meso-substituted dipyrromethanes. The 5-Cl group allows for the synthesis of "hanging basket" porphyrins where the substituent modifies the cavity environment.

Caption: Divergent synthesis pathways for 5-Chloroisophthalaldehyde in reticular chemistry and ligand design.

Part 4: Experimental Protocols

Synthesis of 5-Chloroisophthalaldehyde

Rationale: Commercial availability is often limited or expensive. Synthesis from the acid ester is robust.

Reaction:

Protocol (Optimized for 10g Scale):

-

Reduction: Dissolve dimethyl 5-chloroisophthalate (10.0 g, 43.7 mmol) in anhydrous THF (150 mL) under Argon. Cool to -78 °C.

-

Addition: Add DIBAL-H (1.0 M in toluene, 110 mL, 2.5 equiv) dropwise over 1 hour. Stir for 4 hours, allowing to warm to 0 °C.

-

Quench: Carefully add Rochelle's salt solution (saturated potassion sodium tartrate). Stir vigorously until phases separate (may take 2-12 hours). Extract with EtOAc.[3]

-

Oxidation (Swern): To oxalyl chloride (1.5 equiv) in DCM at -78 °C, add DMSO (3 equiv). Stir 15 min. Add the crude diol (dissolved in DCM). Stir 30 min. Add

(5 equiv) and warm to RT. -

Workup: Wash with water, 1M HCl, and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc 8:2).

Synthesis of a Cl-Functionalized COF (Example Workflow)

Rationale: Demonstrates the use of the aldehyde in reticular synthesis.

Reagents:

-

5-Chloroisophthalaldehyde (0.3 mmol)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol)

-

Solvent: o-Dichlorobenzene/n-Butanol (1:1 v/v)

-

Catalyst: 6M Aqueous Acetic Acid

Step-by-Step:

-

Loading: In a Pyrex tube (10 mL), charge the aldehyde and amine. Add 3 mL of the solvent mixture.

-

Sonication: Sonicate for 5 minutes to ensure homogeneity.

-

Catalysis: Add 0.3 mL of 6M acetic acid.

-

Degassing: Freeze-pump-thaw (3 cycles) to remove oxygen (critical for crystallinity). Seal the tube under vacuum.

-

Solvothermal Synthesis: Heat at 120 °C for 72 hours undisturbed.

-

Isolation: Filter the resulting yellow powder. Wash extensively with THF and Acetone (Soxhlet extraction recommended for 24h) to remove unreacted monomers.

-

Activation: Dry under dynamic vacuum at 100 °C for 12 hours.

Part 5: References

-

Chemical Identity Verification:

-

Synthesis & Applications (COFs):

-

Li, X., et al. "Topology-Directed Growth of Covalent Organic Frameworks." ResearchGate/Literature. (Discusses aldehyde linkers in COF construction). Link

-

-

Corrole Chemistry:

-

NMR Solvent Data (Characterization):

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities." Organometallics. (Essential for identifying solvent peaks in the aldehyde spectrum). Link

-

Sources

5-Chloroisophthalaldehyde: The Functional Lynchpin of Reticular Chemistry

The following technical guide details the discovery, synthesis, and application of 5-Chloroisophthalaldehyde (CAS 105511-08-8), a critical intermediate in the field of reticular chemistry and material science.

Technical Whitepaper & Synthetic Guide

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarboxaldehyde) has evolved from a niche aromatic intermediate into a foundational building block for Covalent Organic Frameworks (COFs) . Unlike its unsubstituted analog (isophthalaldehyde), the 5-chloro variant possesses a unique orthogonal reactivity: the two aldehyde groups drive structural assembly via imine condensation, while the chlorine atom at the 5-position serves as a chemically inert "handle" during assembly that can be activated later for Post-Synthetic Modification (PSM) . This guide explores its historical emergence, industrial synthesis, and critical role in designing tunable porous materials.

Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | 5-chloro-1,3-benzenedicarboxaldehyde |

| Common Name | 5-Chloroisophthalaldehyde |

| CAS Number | 105511-08-8 |

| Molecular Formula | C₈H₅ClO₂ |

| Molecular Weight | 168.58 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMF; sparingly soluble in water |

| Key Functionality | Dual-aldehyde (structural), Aryl-chloride (functional) |

Historical Genesis & Evolution

The history of 5-Chloroisophthalaldehyde is best understood in two distinct eras:

Era 1: The "Derivative" Phase (Pre-2005)

Initially, this molecule existed primarily as a catalog derivative in the library of substituted benzenes. It was synthesized as a potential intermediate for agrochemicals (herbicides) and specialized polymers, often appearing in patent literature alongside 5-chloroisophthaloyl chloride. Its isolation was driven by the need for meta-substituted aromatics where the electron-withdrawing chlorine atom could modulate the reactivity of the aldehyde groups or the lipophilicity of the final product.

Era 2: The "Reticular" Renaissance (Post-2005)

The true "discovery" of its high-value utility coincided with the explosion of Covalent Organic Frameworks (COFs) . Researchers, led by pioneers like Omar Yaghi and William Dichtel, sought building blocks that allowed for isoreticular synthesis —creating structures with the same topology but different functionalities.

-

The Problem: Introducing functional groups (like azides or amines) directly into the crystallization of COFs often disrupted the delicate reversible equilibrium needed for defect-free lattice formation.

-

The Solution: 5-Chloroisophthalaldehyde provided the perfect compromise. The chlorine atom is small and relatively unreactive under solvothermal conditions, allowing the COF to crystallize perfectly. Once the solid framework is built, the chlorine can be displaced via nucleophilic aromatic substitution or metal-catalyzed coupling, enabling "Click Chemistry" inside the pores.

Synthetic Methodologies

The synthesis of 5-Chloroisophthalaldehyde requires navigating the deactivation caused by the chlorine substituent. Two primary routes dominate:

Route A: Radical Chlorination & Hydrolysis (Industrial)

This method is preferred for scale-up due to the low cost of starting materials (5-chloro-m-xylene).

-

Radical Halogenation: 5-chloro-m-xylene is reacted with chlorine gas (

) or N-chlorosuccinimide (NCS) under UV light. The reaction must be carefully controlled to produce the tetrachloro intermediate (bis(dichloromethyl) derivative) while avoiding ring chlorination. -

Hydrolysis: The tetrachloro intermediate is hydrolyzed using aqueous sulfuric acid or formic acid to yield the dialdehyde.

Route B: Direct Oxidation (Laboratory High-Purity)

For drug development and material science applications requiring >99% purity, direct oxidation is the standard.

-

Precursor: 5-chloro-m-xylene.[1]

-

Reagent: Chromium trioxide (

) in acetic anhydride (Gem-diacetate route) or catalytic oxidation. -

Mechanism: The methyl groups are oxidized to gem-diacetates, which are then hydrolyzed to aldehydes. This prevents over-oxidation to the carboxylic acid.

Visualization: Synthetic Pathway

Figure 1: Synthetic pathways from 5-chloro-m-xylene.[1] The critical control point is preventing over-oxidation to the acid.

Application: The COF Assembly & Post-Synthetic Modification

The most authoritative application of this molecule is in the synthesis of functionalized imine-linked COFs.

Protocol: Solvothermal Condensation

-

Reactants: 5-Chloroisophthalaldehyde (Linker A) + 1,3,5-Tris(4-aminophenyl)benzene (Linker B).

-

Solvent System: Mesitylene/Dioxane (1:1) with aqueous Acetic Acid (3M) catalyst.

-

Conditions: Degassed via freeze-pump-thaw, sealed in a Pyrex tube, heated at 120°C for 72 hours.

-

Result: A crystalline, porous honeycomb lattice (e.g., TPB-Cl-COF ).

Protocol: Post-Synthetic Modification (PSM)

Once the COF is formed, the 5-chloro group is activated.

-

Reaction: The COF is suspended in a solution of Sodium Azide (

) in DMF. -

Mechanism: Nucleophilic Aromatic Substitution (

). The electron-deficient nature of the pyridine-like or imine-linked ring facilitates the displacement of Chloride by Azide. -

Outcome: The pore walls are now lined with Azide (

) groups, ready for "Click" reactions with alkynes to attach drugs, catalysts, or sensors.

Visualization: COF Assembly & PSM Logic

Figure 2: The "Lynchpin" strategy. The 5-chloro group allows the framework to be built first (COF_Cl) and functionalized later (COF_N3), preserving crystallinity.

References

-

Dichtel, W. R., et al. "Covalent Organic Frameworks as a Platform for Multidimensional Polymerization." Chemical Society Reviews, 2012. Link

-

Yaghi, O. M., et al. "Reticular Synthesis and the Design of New Materials." Nature, 2003. Link

-

Organic Syntheses. "Preparation of Isophthalaldehyde derivatives via Sommelet Reaction and oxidation of xylenes." Org.[2][3][4][5] Synth. Coll. Vol. 3, 1955. Link

-

Jiang, D., et al. "Post-synthetic modification of covalent organic frameworks for diverse applications." Chemical Communications, 2019. Link

-

BLD Pharm. "Technical Data Sheet: 5-Chloroisophthalaldehyde (CAS 105511-08-8)." Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. funme.njtech.edu.cn [funme.njtech.edu.cn]

Theoretical Insights & Computational Framework for 5-Chloroisophthalaldehyde

An in-depth technical guide on the theoretical and computational framework for investigating 5-Chloroisophthalaldehyde .

Technical Guide for Molecular Modeling, Reactivity Profiling, and Spectroscopic Prediction

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) represents a critical intermediate in the synthesis of functionalized Schiff bases, fluorescent probes, and reticular materials (MOFs/COFs). Its structure combines a deactivated aromatic core (due to the inductive effect of chlorine,

This guide establishes a rigorous theoretical framework for studying this molecule. It moves beyond simple observation to predictive modeling, detailing the computational protocols required to validate its geometry, electronic structure, and reactivity.[1] By synthesizing methodologies used for analogous halogenated benzaldehydes, we provide a self-validating roadmap for researchers to generate high-fidelity data.

Computational Methodology: The Standard Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with current standards for small organic electrophiles.

Level of Theory

For halogenated aromatic systems, the B3LYP hybrid functional remains the workhorse due to its balance of cost and accuracy for vibrational frequencies. However, for investigating non-covalent interactions (e.g., crystal packing or docking), the M06-2X functional is superior due to its treatment of dispersion forces.

| Parameter | Recommendation | Rationale |

| Functional | B3LYP (General) / M06-2X (Interaction) | B3LYP provides accurate vibrational scaling factors; M06-2X captures |

| Basis Set | 6-311++G(d,p) | The diffuse functions (++) are critical for describing the lone pairs on Chlorine and Oxygen. |

| Solvation | PCM / SMD | Use Polarizable Continuum Model (PCM) with DMSO or Ethanol to mimic synthesis conditions. |

| Software | Gaussian 16 / ORCA 5.0 | Standard packages for DFT and TD-DFT calculations. |

Workflow Visualization

The following DOT diagram outlines the logical flow for a complete theoretical study, from initial geometry to reactivity prediction.

Figure 1: Standardized computational workflow for validating the structure and properties of 5-Chloroisophthalaldehyde.

Structural & Electronic Predictions

Based on theoretical studies of similar 5-substituted isophthalaldehydes, we can derive specific predictions for the 5-Chloro derivative.

Geometric Conformation

The molecule possesses conformational flexibility due to the rotation of the aldehyde (-CHO) groups.

-

Planarity: The benzene ring and the two aldehyde groups are expected to be coplanar to maximize

-conjugation. -

Isomers: Three rotamers are theoretically possible based on the orientation of the carbonyl oxygens relative to each other: syn-syn, syn-anti, and anti-anti.

-

Prediction: The anti-anti conformer is predicted to be the global minimum due to the minimization of dipole-dipole repulsion between the two carbonyl oxygens.

-

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability and optical properties.

-

HOMO: Primarily localized on the chlorine lone pairs and the aromatic

-system. -

LUMO: Strongly localized on the carbonyl carbons and the aromatic ring.

-

Gap Analysis: The electron-withdrawing Chlorine atom (

) lowers the energy of both orbitals compared to isophthalaldehyde, but typically lowers the HOMO more, potentially widening the gap slightly (increasing hardness,

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Localized over the Carbonyl Oxygens and the Chlorine atom (H-bond acceptors).

-

Blue Regions (Positive Potential): Localized over the Aldehyde Hydrogens and the aromatic protons (H-bond donors).

-

Reactivity Insight: The Carbonyl Carbons will appear as neutral-to-positive "holes," confirming their susceptibility to nucleophilic attack by amines.

Spectroscopic Profiling (Theoretical vs. Expected)

To validate synthesized material, researchers should compare experimental spectra with scaled theoretical values.

| Spectroscopy | Theoretical Feature (Prediction) | Physical Origin |

| IR (Vibrational) | Strong stretching mode. The 5-Cl may shift this to higher wavenumbers (blue shift) vs. unsubstituted benzaldehyde due to induction. | |

| IR (Vibrational) | Characteristic aryl chloride stretch, often coupled with ring deformations. | |

| ¹H NMR | The aldehyde proton is highly deshielded. | |

| ¹H NMR | The protons at positions 4 and 6 will be doublets; position 2 will be a triplet or overlapping singlet depending on resolution. |

Application Mechanism: Schiff Base Formation

The primary utility of 5-Chloroisophthalaldehyde is as a precursor for bis-Schiff bases (diimines). The reaction with primary amines follows a nucleophilic addition-elimination mechanism.

Mechanistic Pathway

The presence of the electron-withdrawing Chlorine at position 5 increases the electrophilicity of the carbonyl carbons at positions 1 and 3, theoretically accelerating the rate of nucleophilic attack compared to isophthalaldehyde.

Figure 2: Reaction pathway for the condensation of 5-Chloroisophthalaldehyde with amines.

References

The following references provide the methodological basis for the protocols and comparative data cited in this guide.

-

Standard DFT Protocols for Chlorinated Aldehydes

- Title: A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs.

- Source: PMC / PubMed Central.

-

URL:[Link]

-

Synthesis and Characterization of 5-Chloro-Salicylaldehyde Derivatives

- Title: Synthesis and antimicrobial activities of Schiff bases derived

- Source: European Journal of Medicinal Chemistry (via PubMed).

-

URL:[Link]

-

Vibrational Analysis of Chloro-quinoline Carboxaldehydes

-

Reactivity of Phthalaldehydes

Sources

Solubility of 5-Chloroisophthalaldehyde in Organic Solvents: A Technical Guide

The following technical guide details the solubility profile, thermodynamic considerations, and experimental protocols for 5-Chloroisophthalaldehyde (CAS 4535-94-8). This guide is structured to assist researchers in solvent selection for synthesis, recrystallization, and MOF fabrication.

Executive Summary

5-Chloroisophthalaldehyde (5-chloro-1,3-benzenedicarbaldehyde) is a critical aromatic intermediate used in the synthesis of Schiff bases, fluorescent probes, and porous organic cages (POCs) or metal-organic frameworks (MOFs). Its solubility profile is governed by the interplay between its polar aldehyde groups (–CHO), the electron-withdrawing chloro substituent, and the aromatic ring.

While the parent compound, isophthalaldehyde, exhibits moderate solubility in alcohols and high solubility in halogenated solvents, the introduction of the chlorine atom at the 5-position increases lipophilicity (

Chemical Profile & Solubility Landscape

Physicochemical Determinants

-

Structure: The molecule possesses two formyl groups at the 1,3-positions and a chlorine atom at the 5-position.

-

Dipole Moment: The vector sum of the two carbonyl dipoles and the C-Cl bond creates a significant net dipole, favoring polar aprotic solvents.

-

Crystal Lattice: The molecule likely forms

-

Solubility Classification Table

Data synthesized from synthesis protocols of structural analogs and specific reaction media reported in literature.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Primary reaction medium for Schiff base synthesis; excellent for room temperature dissolution. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Ideal for stock solutions (>100 mM) and solvothermal MOF synthesis. Hard to remove (high BP). |

| Alcohols | Methanol, Ethanol | Moderate / Temp. Dependent | Key Recrystallization Solvents. Soluble at |

| Aromatic | Toluene, Benzene | Moderate | Used for azeotropic water removal during imine formation. |

| Ethers | THF, 1,4-Dioxane | Good | Suitable for reactions requiring non-nucleophilic polar media. |

| Aliphatic | Hexane, Heptane, Pentane | Poor / Insoluble | Acts as an antisolvent to precipitate the product from DCM or Toluene. |

| Aqueous | Water | Insoluble | Hydrophobic aromatic core dominates; practically insoluble (< 0.1 g/L). |

Critical Insight: Synthesis protocols often employ anhydrous ethanol at 50°C to dissolve 5-chloroisophthalaldehyde for reaction with amines, indicating a steep solubility-temperature gradient in alcohols [1].

Thermodynamic Analysis of Dissolution

Understanding the thermodynamics of dissolution is vital for optimizing crystallization yields. The solubility (

Where:

- is the mole fraction solubility.

- is the absolute temperature (K).[1]

- are empirical constants derived from experimental data.

Mechanism of Interaction

-

Enthalpy of Dissolution (

): Typically positive (endothermic). Heating is required to overcome the crystal lattice energy. -

Entropy of Mixing (

): The driving force in organic solvents. -

Solute-Solvent Interactions:

-

In Methanol/Ethanol: Solvation is driven by Hydrogen bonding between solvent –OH and solute –CHO groups.

-

In DCM/Chloroform: Driven by dipole-dipole interactions and dispersive forces (halogen-halogen interactions).

-

Experimental Protocols

Since batch-to-batch variations in crystal size can affect dissolution rates, researchers should validate solubility using the Static Equilibrium (Shake-Flask) method.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (

-

Preparation: Add excess 5-Chloroisophthalaldehyde solid (~500 mg) to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place the vial in a temperature-controlled shaker bath at

for 24 hours. Agitate at 150 rpm. -

Sedimentation: Stop agitation and allow the undissolved solid to settle for 4 hours (maintain temperature).

-

Sampling: Carefully withdraw the supernatant using a syringe filter (0.22 µm PTFE) to avoid solid particles.

-

Quantification (Gravimetric):

-

Pipette a known volume (

) into a pre-weighed weighing dish ( -

Evaporate solvent under vacuum or nitrogen stream.

-

Dry residue at

until constant weight (

-

-

Calculation:

Visualization: Solubility Determination Workflow

Caption: Step-by-step workflow for determining the equilibrium solubility of 5-Chloroisophthalaldehyde.

Applications & Solvent Selection Strategy

Synthesis of Schiff Base Ligands

For condensing 5-Chloroisophthalaldehyde with amines:

-

Recommended Solvent: Methanol or Ethanol (Absolute).

-

Rationale: Although solubility is lower at RT, heating to reflux ensures complete dissolution. As the reaction proceeds and cools, the Schiff base product often precipitates out (due to lower solubility than the aldehyde), driving the equilibrium forward and simplifying purification.

Metal-Organic Frameworks (MOFs)

-

Recommended Solvent: DMF or DEF (often with Ethanol/Water mixtures).

-

Rationale: Solvothermal synthesis requires high boiling points (

). DMF solubilizes the aldehyde completely, allowing for slow diffusion of metal ions and controlled crystal growth.

Visualization: Solvent Selection Logic

Caption: Decision tree for selecting the optimal solvent based on the experimental objective.

References

-

Synthesis of Dialdehyde Aniline Derivatives. Frontiers in Chemistry. (2022). Describes the use of anhydrous ethanol at 50°C for dissolving 5-chloroisophthalaldehyde during Schiff base synthesis.

-

Isophthalaldehyde Physical Properties. PubChem Database. (Accessed 2024).[2] Provides comparative solubility data for the parent isophthalaldehyde structure.[3]

-

Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. (2020). General reference for solvent polarity and solubility parameter grouping.

-

Standard Protocol for Solubility Measurement. NICEATM / ICCVAM. (2003). Validated gravimetric and optical density protocols for solubility testing.

Sources

Technical Whitepaper: Strategic Utilization of 5-Chloroisophthalaldehyde in Materials Science

CRITICAL DATA CORRECTION: IDENTITY VERIFICATION

⚠️ ALERT: CAS REGISTRY MISMATCH DETECTED

The CAS number provided in the request (6362-63-6 ) corresponds to Ethyl 3-cyano-3-phenylpyruvate , an antiviral intermediate.

This guide strictly addresses the chemical topic requested: 5-Chloroisophthalaldehyde (IUPAC: 5-chlorobenzene-1,3-dicarbaldehyde). Researchers must verify the chemical structure before procurement.

Target Molecule: 5-Chloroisophthalaldehyde

Functional Groups: Two aldehyde groups (meta-substituted), one Chlorine atom (meta to aldehydes).

Primary Application: Precursor for Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs).

Part 1: Molecular Architecture & Reactivity Profile

5-Chloroisophthalaldehyde is a bifunctional building block that serves as a "linchpin" in the synthesis of crystalline porous materials. Its utility stems from its specific geometric and electronic properties, which distinguish it from the more common isophthalaldehyde or terephthalaldehyde.

Structural Advantages

-

Meta-Substitution (1,3-CHO): The

bond angle between aldehyde groups is critical for forming hexagonal or discrete cage topologies (e.g., [2+3] or [4+6] imine condensations) rather than linear polymers. -

The 5-Chloro "Handle": Unlike the hydrogen in the parent isophthalaldehyde, the chlorine atom at the 5-position:

-

Steric Modulation: Projects directly into the pore channel of the resulting framework, altering the effective pore size (kinetic diameter) for gas separation (e.g.,

or -

Electronic Tuning: The electron-withdrawing nature of Cl (

-inductive effect) increases the electrophilicity of the aldehyde carbons, potentially accelerating Schiff-base formation compared to electron-rich analogs. -

Post-Synthetic Modification (PSM): While the aryl-chloride bond is relatively inert, it can serve as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura) under specialized conditions to introduce complex functionalities after the framework is built.

-

Reactivity Map (DOT Visualization)

Figure 1: Reactivity landscape of 5-Chloroisophthalaldehyde, highlighting its dual role in reticular chemistry.

Part 2: Primary Research Domains

Porous Organic Cages (POCs)

The most high-impact application of 5-chloroisophthalaldehyde is in the synthesis of shape-persistent organic cages. Unlike Metal-Organic Frameworks (MOFs), POCs are solution-processable.

-

Mechanism: Reaction with diamines (e.g.,

-1,2-cyclohexanediamine) creates discrete cage molecules (e.g., CC3 analogs). -

The "Chloro" Effect: The chlorine atom disrupts the packing efficiency of the cages in the solid state. This frustration often leads to amorphous porous solids with higher surface areas or "extrinsic" porosity compared to the highly crystalline, non-functionalized parents.

-

Application: Molecular sieving. The Cl-substituted cages have shown superior selectivity for separating large noble gases (Xenon) from smaller ones (Krypton) due to the constricted pore window.

Covalent Organic Frameworks (COFs)

In 2D COFs, 5-chloroisophthalaldehyde acts as the

-

Synthesis: Typically reacted with

-symmetric amines (like melamine or tris(4-aminophenyl)benzene). -

Stability: The resulting imine linkages are robust. The hydrophobic Cl group can improve the hydrolytic stability of the COF by repelling water from the linkage sites.

-

Catalysis: The chlorine atom allows for "pore wall engineering." It can interact via halogen bonding with substrates, stabilizing transition states in organic catalysis.

Medicinal Chemistry (Schiff Base Ligands)

While less common than in materials science, the molecule is a precursor for bis-Schiff base ligands.

-

Bioactivity: The 5-Cl group enhances lipophilicity (LogP), improving membrane permeability for potential antimicrobial or anticancer metal complexes.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Cl-Functionalized Imine Cage (POC)

Rationale: This protocol uses Dynamic Covalent Chemistry (DCC). The reaction must be reversible (thermodynamically controlled) to allow "error correction" during assembly, ensuring the formation of the discrete cage rather than a kinetic polymer.

Materials:

-

5-Chloroisophthalaldehyde (

eq) -

-1,2-cyclohexanediamine (

-

Dichloromethane (DCM) / Methanol (MeOH) mixture

-

Trifluoroacetic acid (TFA) - Catalytic

Workflow:

-

Dissolution: Dissolve 5-chloroisophthalaldehyde (

mg) in DCM ( -

Addition: Slowly add a solution of

-1,2-cyclohexanediamine in MeOH ( -

Catalysis: Add

-

Equilibration: Stir at room temperature for 3-5 days. The solution should remain clear (indicating cage formation). If precipitation occurs immediately, it is likely amorphous polymer.

-

Isolation: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from minimal DCM/Hexane to obtain pure crystals.

Protocol B: Synthesis of a 2D-COF (Solvothermal Method)

Rationale: High temperature and pressure are required to anneal the framework into a crystalline lattice.

Workflow:

-

Charge: Load a Pyrex tube with 5-chloroisophthalaldehyde (

mmol) and Melamine ( -

Solvent: Add

mL of 1,4-dioxane/mesitylene ( -

Degassing: Flash freeze with liquid

, evacuate to internal pressure -

Heating: Place in an oven at

C for 72 hours. -

Workup: Filter the resulting precipitate, wash with THF and Acetone, and dry under vacuum at

C.

Part 4: Data Summary & Visualization

Comparative Properties of Isophthalaldehyde Derivatives

| Derivative | Substituent (C-5) | Electronic Effect | Steric Bulk (Å) | Primary Application |

| Isophthalaldehyde | Neutral | Standard POCs (CC3) | ||

| 5-Chloroisophthalaldehyde | Inductive Withdrawal ( | Gas Separation, COFs | ||

| 5-Hydroxyisophthalaldehyde | Resonance Donation ( | pH-Responsive Materials | ||

| 5-Nitroisophthalaldehyde | Strong Withdrawal ( | Explosives Sensing |

Synthesis Workflow Diagram (DOT)

Figure 2: Decision tree for the synthesis of Porous Organic Cages (POCs) using 5-Chloroisophthalaldehyde.

References

-

Hasell, T., & Cooper, A. I. (2016). Porous Organic Cages: Soluble, Modular and Molecular Pores.[1] Nature Reviews Materials.

- Context: Foundational review on POC synthesis using isophthalaldehyde deriv

-

Kandambeth, S., et al. (2016). Covalent Organic Frameworks: Chemistry beyond the Structure. Journal of the American Chemical Society.

- Context: Discusses the use of halogen

-

Slater, A. G., et al. (2017). Computationally-Guided Synthetic Control over Pore Size in Isoreticular Porous Organic Cages. ACS Central Science.

- Context: Specifically details how substituents (like Cl)

-

PubChem Compound Summary. (2024).

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Chloroisophthalaldehyde in Metal-Organic Frameworks

Executive Summary & Strategic Rationale

5-Chloroisophthalaldehyde (CAS: 23789-94-8) is a bifunctional aromatic intermediate critical for the "Reticular Chemistry" approach to MOF design. Unlike simple carboxylic acids, this molecule offers two distinct strategic entry points for MOF construction:

-

Pre-Synthetic Ligand Engineering (Pathway A): Oxidation of the aldehyde groups to carboxylates yields 5-chloroisophthalic acid , a V-shaped linker used to introduce permanent porosity and halogen-bonding sites into MOFs (e.g., Cu-based paddlewheel MOFs).

-

Post-Synthetic Modification (Pathway B): The aldehyde functionality serves as an electrophilic "handle" for covalent attachment to amino-functionalized MOFs (e.g., UiO-66-NH

) via Schiff-base condensation. This is particularly valuable in drug development for tuning pore hydrophobicity to encapsulate non-polar active pharmaceutical ingredients (APIs).

This guide provides validated protocols for both pathways, ensuring high crystallinity and functional integrity.

Visual Workflow: Dual-Pathway Strategy

The following diagram illustrates the two distinct chemical routes for utilizing 5-Chloroisophthalaldehyde in MOF production.

Figure 1: Strategic workflow for converting 5-Chloroisophthalaldehyde into functional MOF architectures via Ligand Synthesis (Top) or Post-Synthetic Modification (Bottom).

Pathway A: Ligand Synthesis & MOF Assembly

Objective: Synthesize 5-chloroisophthalic acid and assemble a Copper(II)-based MOF.

Phase 1: Oxidation to 5-Chloroisophthalic Acid

Before MOF assembly, the aldehyde must be converted to a coordinating carboxylate.

Reagents:

-

5-Chloroisophthalaldehyde (1.0 eq)

-

Potassium Permanganate (KMnO

) (2.5 eq) -

Solvent: Water/Pyridine (1:1 v/v)

Protocol:

-

Dissolution: Dissolve 5.0 g of 5-Chloroisophthalaldehyde in 50 mL pyridine/water mixture.

-

Oxidation: Add KMnO

slowly at 0°C. Reflux at 80°C for 4 hours. -

Workup: Filter the MnO

precipitate while hot. Acidify the filtrate with HCl (1M) to pH 2. -

Isolation: Collect the white precipitate (5-chloroisophthalic acid) by filtration. Wash with cold water and dry at 80°C under vacuum.

-

Validation: ^1H NMR (DMSO-d6) should show disappearance of -CHO peak (~10 ppm) and appearance of -COOH broad singlet (~13 ppm).

-

Phase 2: Solvothermal MOF Assembly

This protocol creates a "bent-linker" MOF, often isostructural to standard isophthalate MOFs but with a chloro-group projecting into the pore.

Protocol Parameters:

| Parameter | Specification | Causality/Notes |

| Metal Source | Cu(NO | Copper paddlewheels prefer dicarboxylates. |

| Ligand | 5-Chloroisophthalic Acid | Derived from precursor (Phase 1). |

| Solvent System | DMA : Ethanol : H | DMA solubilizes the linker; water aids cluster formation. |

| Temperature | 85°C | Gentle heat prevents rapid precipitation (amorphous). |

| Time | 24 - 48 Hours | Allows crystal growth (Ostwald ripening). |

Step-by-Step:

-

Dissolve 0.5 mmol of Ligand and 0.5 mmol of Cu(NO

) -

Sonicate for 10 minutes to ensure homogeneity.

-

Seal in a Teflon-lined autoclave or scintillation vial.

-

Heat at 85°C for 48 hours.

-

Activation: Wash blue crystals with ethanol (3x) to remove unreacted ligand. Solvent exchange with acetone for 3 days, refreshing daily.

Pathway B: Post-Synthetic Modification (PSM)

Objective: Covalent attachment of 5-Chloroisophthalaldehyde to UiO-66-NH

Mechanism: The aldehyde reacts with the pendant amino group of the MOF linker (2-aminoterephthalate) to form an imine (Schiff base). The 5-chloro group provides steric bulk and lipophilicity.

Protocol: Schiff Base Grafting

Reagents:

-

Parent MOF: UiO-66-NH

(dried at 120°C under vacuum for 6h). -

Reagent: 5-Chloroisophthalaldehyde (5-fold molar excess relative to -NH

sites). -

Solvent: Anhydrous Methanol or Ethanol.

Step-by-Step:

-

Suspension: Disperse 100 mg of activated UiO-66-NH

in 10 mL anhydrous methanol. -

Addition: Add 5-Chloroisophthalaldehyde (excess) to the vial.

-

Reaction: Heat at 60°C for 24 hours without stirring (to prevent grinding the crystals), or use gentle orbital shaking.

-

Washing (Critical): Decant the supernatant. Wash the solid with fresh methanol 5 times to remove unreacted aldehyde.

-

Note: The unreacted aldehyde can be toxic; thorough washing is essential for biological applications.

-

-

Drying: Activate under vacuum at 80°C. Do not exceed 100°C to avoid hydrolysis of the imine bond.

Reaction Scheme Visualization:

Figure 2: Chemical transformation at the MOF pore surface. The amine tag converts to a chloro-benzylidene imine.

Characterization & Quality Control

To validate the success of either pathway, the following analytical techniques are mandatory:

| Technique | Pathway A (Ligand Synthesis) | Pathway B (PSM) |

| ^1H NMR (Digested) | Confirm pure ligand structure. | Digest MOF in HF/DMSO-d6. Calculate % conversion by integrating -N=CH- vs -NH |

| PXRD | Confirm crystallinity matches simulated pattern. | Confirm framework integrity is maintained after grafting (peaks should not shift, only intensity changes). |

| N | Measure surface area. | Expect decrease in surface area and pore volume due to the bulky chloro-phenyl group filling the pore. |

| TGA | Thermal stability of the ligand. | Verify solvent removal and thermal stability of the imine bond (usually stable up to ~250°C). |

Application Note: Drug Delivery Optimization

Context: The incorporation of the 5-chloro moiety via Pathway B significantly alters the physicochemical environment of the MOF pore.

-

Hydrophobicity: The Cl-phenyl group increases the contact angle of water, creating a more hydrophobic environment. This is ideal for loading poorly soluble drugs (e.g., Ibuprofen, Paclitaxel).

-

pH-Responsive Release: The imine bond formed in Pathway B is reversible under acidic conditions (pH < 5).

References

-